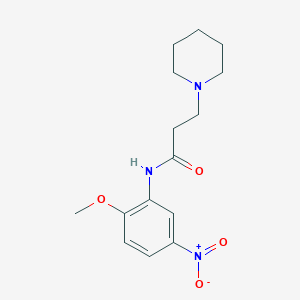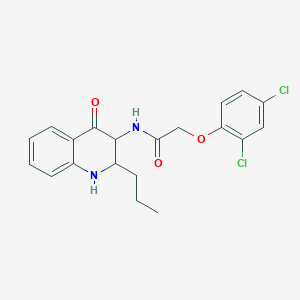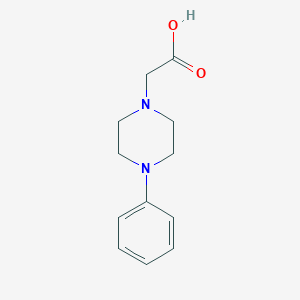
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a nitro group, and a piperidine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then acylated with 3-piperidin-1-ylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is N-(2-amino-5-methoxyphenyl)-3-piperidin-1-ylpropanamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but lacks the piperidine ring.
N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide: Contains additional methoxy groups on the benzene ring.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H21N3O4 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-nitrophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H21N3O4/c1-22-14-6-5-12(18(20)21)11-13(14)16-15(19)7-10-17-8-3-2-4-9-17/h5-6,11H,2-4,7-10H2,1H3,(H,16,19) |
Clave InChI |
OXTQLPABKSYWCK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)

![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B226777.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226797.png)
methanone](/img/structure/B226798.png)
methanone](/img/structure/B226799.png)
methanone](/img/structure/B226800.png)
